molecular formula C10H6ClIN2O B12919061 3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- CAS No. 61442-14-6

3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-

Cat. No.: B12919061
CAS No.: 61442-14-6
M. Wt: 332.52 g/mol
InChI Key: KFWNNAVQLBXDPI-UHFFFAOYSA-N
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Description

Historical Context of Pyridazinone Derivatives in Heterocyclic Chemistry

Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms, emerged as critical scaffolds in heterocyclic chemistry following Emil Fischer’s pioneering work on pyridazine synthesis via hydrazine condensations. Early studies focused on unsubstituted pyridazinones, but the discovery of their bioactivity in the mid-20th century spurred interest in functionalized variants. For example, hydralazine, an antihypertensive drug featuring a phthalazine core (a pyridazinone analog), highlighted the therapeutic potential of this heterocycle. The introduction of halogen substituents, such as chlorine and iodine, arose from efforts to modulate electronic properties and binding affinities in target proteins, as seen in herbicides like pyridafol and pharmaceuticals like cefozopran.

Structural Evolution of Halogen-Substituted Pyridazinones

The structural diversification of pyridazinones accelerated with advances in cyclization and cross-coupling techniques. A landmark study by Deeb et al. demonstrated the synthesis of pyrrolo[2,3-c]pyridazines via reactions involving 4-cyano-5,6-diphenyl-3(2H)-pyridazinone, establishing methodologies for annelated derivatives. Subsequent work by Aouf et al. incorporated halogenated aryl groups through diazonium salt intermediates, yielding compounds like (E)-6-(3,4-dimethoxyphenyl)-3-(3-(3,4-dimethoxyphenyl)acryloyl)-1-(4-R-phenyl)-5,6-dihydropyridazin-4(1H)-one (R = I). These innovations laid the groundwork for 6-chloro-2-(4-iodophenyl)-3(2H)-pyridazinone, which combines steric bulk from the iodophenyl group with electronic effects from the chlorine atom.

Significance of Chloro and Iodo Functional Groups in Medicinal Chemistry

Chlorine and iodine substituents profoundly influence the physicochemical and pharmacological profiles of pyridazinones. Chlorine’s electronegativity enhances molecular polarity, improving solubility and facilitating hydrogen bonding with biological targets. Iodine, with its large atomic radius, contributes to van der Waals interactions in hydrophobic binding pockets, as evidenced by the inhibitory activity of iodophenyl-substituted pyridazinones against plant-growth pathways. In 6-chloro-2-(4-iodophenyl)-3(2H)-pyridazinone, the synergy between these groups may optimize target engagement, though specific biological data remain underexplored.

Positional Isomerism and Substituent Effects in Pyridazinone Systems

Positional isomerism in pyridazinones governs reactivity and bioactivity. For instance, 3(2H)-pyridazinones exhibit distinct tautomeric behavior compared to 4(1H)-isomers, influencing their stability and intermolecular interactions. Substituent positioning further modulates electronic effects: the 6-chloro group in 6-chloro-2-(4-iodophenyl)-3(2H)-pyridazinone withdraws electron density from the ring, while the 4-iodophenyl group at position 2 introduces steric hindrance and lipophilicity. Comparative studies of analogs with substituents at positions 3, 5, or 6 could clarify structure-activity relationships, though such data are limited for this specific compound.

Table 1: Comparative Properties of Selected Halogenated Pyridazinones

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP
6-Chloro-2-(4-iodophenyl)-3(2H)-pyridazinone C₁₀H₆ClIN₂O 328.11 Cl (C6), I-Ph (C2) 2.01
3-Chloro-6-(4-iodophenyl)pyridazine C₁₀H₆ClIN₂ 316.52 Cl (C3), I-Ph (C6) N/A
5-Aminofuro[2,3-c]pyridazine-6-carboxamide C₈H₆N₄O₂ 206.16 NH₂ (C5), CONH₂ (C6) -0.45

The synthesis of 6-chloro-2-(4-iodophenyl)-3(2H)-pyridazinone typically involves iodination of a pre-functionalized pyridazinone core. For example, EvitaChem’s route begins with maleic hydrazide cyclization, followed by Ullmann-type coupling with 4-iodophenylboronic acid and chlorination at position 6 using phosphorus oxychloride. Alternative methods employ Suzuki-Miyaura cross-coupling to introduce the iodophenyl group, though yields may vary depending on catalyst systems.

Properties

CAS No.

61442-14-6

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

6-chloro-2-(4-iodophenyl)pyridazin-3-one

InChI

InChI=1S/C10H6ClIN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H

InChI Key

KFWNNAVQLBXDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.

    Substitution Reactions: Introduction of the chlorine and iodine atoms can be done through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridazine ring.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Conformational Differences

  • Dihedral Angle Trends: In 6-phenyl-3(2H)-pyridazinone, the dihedral angle between the pyridazinone ring and the phenyl group is 18.0°, while in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, this angle reduces to 8.6° due to steric and electronic effects of substituents . The 4-iodophenyl group in the target compound likely imposes a distinct dihedral angle compared to smaller substituents (e.g., Cl, F), altering molecular conformation and intermolecular interactions.
  • Halogen Substituent Effects: Electron-Withdrawing Groups: Compounds like 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone exhibit enhanced anticonvulsant activity due to the electron-withdrawing nature of Cl substituents . The iodine atom in the target compound may similarly enhance activity but with greater lipophilicity. Steric Effects: The bulkier iodine atom (van der Waals radius: 1.98 Å vs. Cl: 1.75 Å) may hinder rotational freedom or binding to sterically sensitive targets compared to 6-chloro-2-(4-chlorophenyl)-3(2H)-pyridazinone derivatives .
Analgesic and Anti-Inflammatory Activity :
  • 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone demonstrates superior anti-inflammatory activity compared to acetyl salicylic acid, attributed to the chloro-substituted piperazine moiety .
Anticonvulsant Activity :
  • 6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone (ED50 = 38 mg/kg in MES test) highlights the importance of electron-withdrawing substituents for potency . The iodine substituent in the target compound could theoretically offer comparable or improved efficacy, though empirical data are needed.
Cardiovascular Effects :
  • TZC-5665 (a pyridazinone derivative) and its metabolite M-2 exhibit dual beta-blocking and phosphodiesterase III inhibitory effects, useful in congestive heart failure . The iodine substituent’s impact on such activities remains unexplored but warrants investigation.
Antisecretory and Antiulcer Activity :
  • 6-Phenyl-3(2H)-pyridazinone derivatives with thio amide or cyanoguanidine side chains show potent gastric antisecretory effects . The 4-iodophenyl group may enhance these effects by improving membrane penetration or target affinity.

Key Data Tables

Table 2: Structural and Electronic Properties

Substituent Van der Waals Radius (Å) σpara (Electron-Withdrawing) LogP (Predicted)
Chlorine (Cl) 1.75 +0.23 2.1
Iodine (I) 1.98 +0.18 3.5
Fluorine (F) 1.47 +0.06 1.8

Biological Activity

3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-, is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a pyridazine ring substituted with chlorine and iodine, this compound has garnered attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications.

  • Molecular Formula : C10H6ClIN2O
  • Molecular Weight : 332.52 g/mol
  • Structural Features : The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic effects.

Biological Activity Overview

Research indicates that 3(2H)-Pyridazinone derivatives exhibit notable biological activities, including:

  • Anti-cancer Properties : The compound has shown promise as an anti-cancer agent through the inhibition of specific kinases involved in tumor growth. Studies suggest that its halogen substituents may enhance binding affinity to biological targets, modulating critical biochemical pathways.
  • Cardiotonic Effects : Derivatives of pyridazinones have been identified as cardiotonic agents that improve myocardial contractility, indicating potential applications in treating heart-related conditions.
  • Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects, inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

The biological activity of 3(2H)-Pyridazinone can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's ability to inhibit kinases plays a vital role in its anti-cancer properties.
  • Receptor Modulation : Interaction studies indicate that these compounds can modulate receptor activity through competitive inhibition or allosteric modulation.
  • Anti-inflammatory Pathways : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, contributing to the observed anti-inflammatory effects.

Case Study 1: Anti-cancer Activity

In vitro studies have shown that certain pyridazinone derivatives significantly inhibit cancer cell proliferation. For instance, compounds structurally similar to 3(2H)-Pyridazinone were tested against various cancer cell lines, displaying IC50 values in the low micromolar range, indicating potent anti-cancer activity .

Case Study 2: Anti-inflammatory Effects

A study investigating the analgesic and anti-inflammatory activities of pyridazinone derivatives revealed that compounds derived from 3(2H)-Pyridazinone effectively reduced inflammation in animal models without causing gastric lesions. Specifically, two derivatives inhibited COX-1 by approximately 59% and COX-2 by about 37% at a concentration of 10 µM .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-oneDimethylamino group at position 6Enhanced CNS activity
6-Methyl-2-(4-bromophenyl)pyridazin-3(2H)-oneMethyl group at position 6Potential anti-inflammatory properties
5-Amino-6-(4-fluorophenyl)pyridazin-3(2H)-oneAmino group at position 5Antitumor activity

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2-(4-iodophenyl)-3(2H)-pyridazinone and its derivatives?

The compound is typically synthesized via Friedel-Crafts reactions followed by hydrazine hydrate treatment to form the pyridazinone core. Alkylation using agents like ethyl bromoacetate under reflux with potassium carbonate is employed to introduce substituents at the N-2 position. For example, mucochloric acid (1) is converted to intermediates via Friedel-Crafts reactions, followed by hydrazine-mediated cyclization and subsequent alkylation . Key steps include HCl elimination during cyclization and phase-transfer catalysis for N-alkylation .

Q. How can researchers characterize the purity and structural identity of this compound?

Purity is assessed via HPLC (using C18 columns and acetonitrile/water gradients), while structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify substituent positions and the pyridazinone backbone. Mass spectrometry (ESI-MS) confirms molecular weight. For example, derivatives like 6-(4-substituted phenyl)pyridazinones show characteristic NMR peaks for aryl protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screening includes in vitro assays for antiplatelet activity (platelet aggregation inhibition), positive inotropic effects (isolated heart models), and cytotoxicity (MTT assay). For instance, 6-phenyl-3(2H)-pyridazinone derivatives are evaluated for antiplatelet activity using ADP-induced aggregation tests .

Advanced Research Questions

Q. How do structural modifications at the N-2 and C-6 positions influence pharmacological activity?

Substituents at N-2 (e.g., alkyl chains with terminal thioamide groups) enhance gastric antisecretory activity, while C-6 aryl groups (e.g., 4-iodophenyl) improve cardiotonic effects. For example, N-2 alkylation with ω-haloalkyl cyanides followed by thioamide conversion increases potency in antiulcer models . A table summarizes key modifications and activities:

Substituent PositionModificationBiological EffectReference
N-2Thioamide side chainAntiulcer (Shay’s rat model)
C-64-IodophenylCardiotonic (inotropic activity)
C-5ChlorineEnhanced metabolic stability

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies in reaction outcomes (e.g., HCl elimination during cyclization) are addressed by optimizing solvent polarity, temperature, and catalyst loading. For instance, alkylation of 5-chloro-6-arylpyridazinones requires strict control of acetone reflux conditions to avoid byproducts . Comparative studies using DOE (Design of Experiments) can identify critical parameters.

Q. How can mechanistic studies elucidate the tert-amino effect in pyridazinone isomerization?

Time-resolved UV-Vis spectroscopy and DFT calculations are used to study the tert-amino effect, where electron-donating groups (e.g., morpholino) at C-5 stabilize transition states during isomerization. For example, 5-morpholino-4-vinylpyridazinones exhibit faster cyclization due to resonance stabilization .

Q. What advanced models evaluate its potential as a cardioactive agent?

Chronic congestive heart failure models (e.g., aortic banding in rats) assess inotropic and vasodilatory effects. Derivatives like 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone are compared to milrinone for PDE-III inhibition and calcium sensitization . Langendorff-perfused heart preparations quantify contractility changes.

Q. How does the introduction of dihydro modifications (4,5-dihydro-3(2H)-pyridazinone) alter bioactivity?

Saturation of the 4,5-bond reduces electrophilicity, improving metabolic stability and oral bioavailability. Dihydro derivatives like imazodan show prolonged half-lives in pharmacokinetic studies, making them suitable for chronic heart failure management .

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